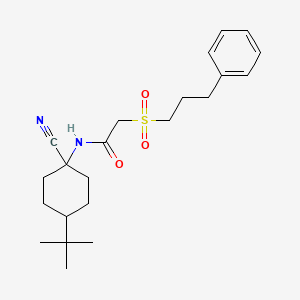
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide
Description
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butyl group, a cyanocyclohexyl moiety, and a phenylpropanesulfonyl acetamide group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHIVQXWPJLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate
- Starting with 4-tert-butylcyclohexanone, the compound undergoes a cyanation reaction using a cyanide source such as sodium cyanide (NaCN) in the presence of a catalyst like copper(I) cyanide (CuCN).
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 80°C), and time (e.g., 6 hours).
-
Synthesis of the Phenylpropanesulfonyl Acetamide
- The phenylpropanesulfonyl chloride reacts with acetamide in the presence of a base such as triethylamine (TEA).
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature), and time (e.g., 12 hours).
-
Coupling Reaction
- The cyanocyclohexyl intermediate is coupled with the phenylpropanesulfonyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Solvent (e.g., tetrahydrofuran), temperature (e.g., 25°C), and time (e.g., 24 hours).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction
- Reduction reactions can target the nitrile group, converting it to an amine.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
-
Substitution
- The sulfonyl group can participate in nucleophilic substitution reactions.
- Common reagents: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of tert-butyl alcohol or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its complex structure.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.
Industry
Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.
Chemical Sensors:
Mechanism of Action
The mechanism by which N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
-
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide vs. N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)ethanamide
- The ethanamide variant has a slightly different structure, which may affect its reactivity and applications.
-
This compound vs. N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)propionamide
- The propionamide variant has an additional carbon in the acyl chain, potentially altering its chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


